molecular formula C22H26ClN3O3S B2643304 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1330394-68-7

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2643304
CAS No.: 1330394-68-7
M. Wt: 447.98
InChI Key: ITRYIBSRTFIOQG-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic organic compound featuring a benzothiazole core structure, a morpholinoethyl side chain, and a benzamide group. This complex molecular architecture is characteristic of compounds investigated for their potential in medicinal chemistry and pharmaceutical research . Benzimidazole and benzothiazole derivatives are known to exhibit a range of biological activities and are frequently explored in scientific research . This product is supplied as a high-purity compound intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the product's specific data sheet for detailed information on handling, storage, and safety protocols. The exact mechanism of action and specific research applications for this compound are areas of ongoing investigation and are not fully characterized in the currently available public literature.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S.ClH/c1-16-8-9-18(27-2)19-20(16)29-22(23-19)25(11-10-24-12-14-28-15-13-24)21(26)17-6-4-3-5-7-17;/h3-9H,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRYIBSRTFIOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the benzo[d]thiazole ring: This step involves the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the methoxy and methyl groups: These groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of the morpholinoethyl group: This step involves nucleophilic substitution reactions, where the morpholinoethyl group is introduced to the benzo[d]thiazole ring.

    Formation of the benzamide moiety: This involves the reaction of the intermediate with benzoyl chloride or a similar reagent.

    Conversion to the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to increase yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Cholinergic Modulation

One of the primary applications of this compound is as a positive allosteric modulator of the muscarinic M4 receptor. This receptor plays a crucial role in cholinergic signaling, which is vital for cognitive functions such as memory and learning. Studies have demonstrated that this compound enhances the receptor's response to acetylcholine without directly activating it, showing an effective concentration (EC50) of approximately 1.3 µM. This property suggests its potential utility in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.

Antimicrobial Activity

Research indicates that derivatives of this compound, particularly those containing nitrothiophene groups, exhibit antimicrobial properties. For instance, studies have shown that certain nitrothiophenes can effectively target non-replicating strains of Mycobacterium tuberculosis, potentially through mechanisms involving the release of nitric oxide. This broadens the compound's application scope to include infectious diseases alongside its neurological benefits.

Cognitive Enhancement

In preclinical models, administration of this compound has been linked to improved performance on memory tasks, suggesting its potential as a therapeutic agent for cognitive enhancement in conditions like Alzheimer's disease.

Antimicrobial Efficacy

A study focusing on nitrothiophene derivatives found that specific modifications could enhance their activity against Mycobacterium tuberculosis, highlighting the importance of structural features in determining biological efficacy.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Modified Benzamide Substituents

Several compounds share the benzo[d]thiazol-2-yl and morpholinoethylamine backbone but differ in benzamide substituents (Table 1). These modifications influence solubility, binding affinity, and metabolic stability:

Compound Name Benzamide Substituent Key Structural Differences Reported Properties
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride (Target) Unsubstituted benzamide Baseline structure Supplier-listed; no biological data
4-Cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride 4-Cyano group Electron-withdrawing cyano substituent Enhanced polarity; supplier-listed
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride 3,4-Dimethyl groups Steric bulk from methyl groups Potential metabolic stability
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride Butyramide (aliphatic chain) Reduced aromaticity; increased flexibility Supplier-listed; possible improved solubility

Key Observations :

  • Electron-withdrawing groups (e.g., cyano) may enhance binding interactions in hydrophobic pockets .
  • Aliphatic chains (e.g., butyramide) could improve solubility but reduce target affinity due to decreased aromatic π-π stacking .

Comparison with ML293 (M4 Receptor Modulator)

ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide) shares the benzo[d]thiazol-2-yl core with the target compound but lacks the morpholinoethyl group and instead features a pyridylamide substituent (Table 2). Key differences include:

Property ML293 Target Compound
Structure Isoinicotinamide substituent Benzamide with morpholinoethyl side chain
Pharmacokinetics Low IV clearance (11.6 mL/min/kg); high brain penetration (B:P = 0.85) Unknown; morpholinoethyl may enhance solubility and CNS exposure
Potency EC50 = 1.3 µM (M4 receptor) Undisclosed; structural similarity suggests potential M4 activity
Selectivity >100-fold selectivity over other muscarinic receptors Not evaluated

SAR Insights :

  • The pyridylamide in ML293 is critical for M4 potency, as alkyl or cycloalkyl replacements abolish activity .

Comparison with Thiazol-2-yl Benzamide Derivatives

describes compounds like 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d), which share the thiazole and benzamide motifs but differ in substitution patterns:

  • 4d features a 3,4-dichlorobenzamide group and a pyridyl-thiazole core.

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H23ClN4O5S2
  • Molecular Weight : 499 g/mol
  • IUPAC Name : N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitrothiophene-2-carboxamide; hydrochloride

The biological activity of this compound is primarily linked to its interaction with various biological targets, including viral proteins and cellular pathways. Research indicates that derivatives of benzamide compounds, particularly those similar to the target compound, exhibit antiviral properties by modulating intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication.

Antiviral Activity

In vitro studies have demonstrated that related compounds can effectively inhibit the replication of several viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). For instance, a derivative similar to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide was shown to have an IC50 value of 1.99 µM against HBV in HepG2.2.15 cells . This suggests a promising avenue for treating viral infections.

Case Studies and Research Findings

  • Study on Antiviral Efficacy :
    • A study evaluated the anti-HBV activity of benzamide derivatives, revealing that certain compounds significantly decreased HBV DNA levels in treated cells. The mechanism was attributed to enhanced A3G levels leading to inhibition of viral replication .
  • Pharmacokinetics and Toxicity :
    • Investigations into the pharmacokinetic profiles of similar compounds have shown favorable absorption and distribution characteristics in vivo, with low clearance rates and high brain exposure . Acute toxicity studies indicate that these compounds may possess acceptable safety profiles for future therapeutic development.
  • Structure-Activity Relationship (SAR) :
    • The biological activity of this compound has been linked to its structural components. Modifications in the benzothiazole and morpholine moieties can significantly alter potency against viral targets .

Data Summary Table

Compound Target Virus IC50 (µM) Mechanism
IMB-0523HBV1.99Increases A3G levels
LamivudineHBV7.37N/A
IMB-0523Drug-resistant HBV3.30Increases A3G levels

Q & A

Basic: What are the key steps and challenges in synthesizing N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride?

The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[d]thiazol core, followed by sequential substitutions of the morpholinoethyl and benzamide groups. Critical steps include:

  • Core formation : Condensation of 4-methoxy-7-methylbenzo[d]thiazol-2-amine with a benzoyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) .
  • Morpholinoethyl introduction : Alkylation or nucleophilic substitution to attach the morpholinoethyl moiety, requiring precise temperature control (e.g., 60–80°C) to avoid side reactions .
  • Purification : Chromatography or recrystallization to isolate the hydrochloride salt, with HPLC or NMR used to confirm >95% purity .
    Challenges : Low yields due to steric hindrance at the benzothiazol nitrogen and competing side reactions during alkylation. Optimizing solvent polarity (e.g., DMF vs. dioxane) and reaction time is critical .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, the methoxy group on the benzothiazol ring appears as a singlet at ~3.8 ppm, while morpholinoethyl protons show split signals between 2.4–3.6 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns, distinguishing it from analogs with minor structural differences .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity, particularly for detecting unreacted starting materials or dealkylation byproducts .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., neuroprotection vs. enzyme inhibition)?

Discrepancies often arise from assay conditions or target selectivity. Methodological strategies include:

  • Dose-response profiling : Test the compound across a wide concentration range (nM–μM) to identify off-target effects. For example, M4 receptor allosteric modulation (EC₅₀ ~100 nM) may dominate at low concentrations, while kinase inhibition occurs at higher doses (>10 μM) .
  • Binding assays : Use surface plasmon resonance (SPR) or radioligand displacement to quantify affinity for purported targets (e.g., M4 receptors vs. HDACs) .
  • Pathway analysis : Transcriptomic or phosphoproteomic profiling in cellular models can clarify dominant mechanisms under specific conditions .

Advanced: What computational approaches predict the compound’s binding modes and pharmacokinetic properties?

  • Molecular docking : Dock the compound into M4 receptor models (PDB: 4QSH) to identify key interactions, such as hydrogen bonding with Thr-423 and π-stacking with Trp-378 .
  • Density Functional Theory (DFT) : Calculate electron distribution to predict reactivity at the benzamide carbonyl, which influences metabolic stability .
  • ADMET prediction : Tools like SwissADME estimate logP (~3.2) and CNS permeability, suggesting moderate blood-brain barrier penetration but potential P-glycoprotein efflux .

Advanced: How does structural modification of the morpholinoethyl or benzothiazol groups affect activity?

Structure-activity relationship (SAR) studies reveal:

  • Morpholinoethyl chain : Shortening the ethyl linker reduces M4 receptor potency (e.g., EC₅₀ increases from 120 nM to 1.2 μM), while replacing morpholine with piperazine enhances solubility but reduces selectivity .
  • Benzothiazol substitution : Adding electron-withdrawing groups (e.g., 7-nitro) shifts activity toward kinase inhibition (e.g., IC₅₀ = 340 nM for EGFR) but diminishes neuroprotective effects .
  • Methoxy position : Relocating the methoxy group from C4 to C6 on the benzothiazol ring abolishes M4 receptor binding, highlighting the importance of spatial alignment .

Advanced: What in vitro and in vivo models are optimal for evaluating neuroprotective efficacy?

  • In vitro : Primary hippocampal neurons treated with Aβ₁–₄₂ or glutamate to assay synaptic density (via synaptophysin staining) and caspase-3 activation .
  • In vivo : Transgenic AD mice (e.g., APP/PS1) dosed orally (10 mg/kg/day) for 4 weeks, with Morris water maze testing for cognitive improvement and immunohistochemistry to quantify amyloid plaque reduction .
    Controls : Include a morpholinoethyl-free analog to isolate the contribution of the benzothiazol-morpholine pharmacophore .

Advanced: How can researchers address low bioavailability in preclinical studies?

  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility (>2 mg/mL vs. 0.3 mg/mL free base) .
  • Prodrug design : Introduce ester groups at the benzamide carbonyl, which are cleaved in vivo by esterases .
  • Metabolic stability : Liver microsome assays (human/rodent) identify rapid CYP3A4-mediated N-demethylation as a key degradation pathway. Blocking this with fluorine substitution at the morpholinoethyl group improves half-life (t₁/₂ from 1.2 to 4.7 h) .

Advanced: What strategies validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a diazirine moiety into the benzamide scaffold to crosslink with M4 receptors in brain homogenates, followed by pull-down and LC-MS/MS identification .
  • PET tracers : Develop ¹⁸F-labeled analogs for dynamic imaging in rodent brains, correlating receptor occupancy with dose .
  • Knockout models : Compare responses in M4 receptor KO mice vs. wild-type to confirm on-target effects .

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